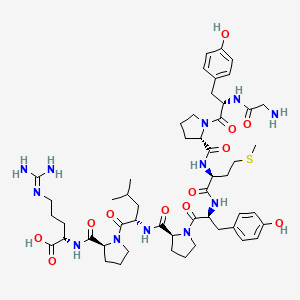
AKR1C3 inhibitor KV-37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KV-37 is a synthetic organic compound known for its inhibitory effects on the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme is involved in the biosynthesis of intratumoral androgens, which play a significant role in the development of castration-resistant prostate cancer. KV-37 has shown promising antineoplastic activity, making it a potential therapeutic agent for managing drug-resistant prostate cancer .
Preparation Methods
The synthesis of KV-37 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its biological activity and stability.
Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for KV-37 would likely involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
KV-37 undergoes several types of chemical reactions, including:
Oxidation: KV-37 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on KV-37, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups to the core structure, allowing for the creation of analogs with varying properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
KV-37 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: KV-37 is used as a model compound to study the inhibition of aldo-keto reductase enzymes and to develop new inhibitors with improved efficacy.
Biology: In biological research, KV-37 is used to investigate the role of intratumoral androgens in the development of castration-resistant prostate cancer.
Medicine: KV-37 has shown potential as a therapeutic agent for managing drug-resistant prostate cancer. It has been studied in combination with other drugs like enzalutamide to enhance its antineoplastic effects.
Industry: KV-37 can be used in the development of new pharmaceuticals targeting aldo-keto reductase enzymes, potentially leading to new treatments for various cancers
Mechanism of Action
KV-37 exerts its effects by inhibiting the activity of the enzyme aldo-keto reductase 1C3. This enzyme is responsible for the biosynthesis of intratumoral androgens, which contribute to the development of castration-resistant prostate cancer. By inhibiting this enzyme, KV-37 reduces the levels of intratumoral testosterone and 5α-dihydrotestosterone, leading to decreased androgen receptor transactivation and reduced expression of prostate-specific antigen. This ultimately results in the inhibition of prostate cancer cell growth and increased sensitivity to other antineoplastic agents like enzalutamide .
Comparison with Similar Compounds
KV-37 is unique in its high selectivity and stability as an inhibitor of aldo-keto reductase 1C3. Similar compounds include other inhibitors of the same enzyme, such as:
Stylopine: A natural compound with inhibitory effects on aldo-keto reductase 1C3.
MF-15: A synthetic compound with dual inhibitory action on both full-length androgen receptor and its variant in enzalutamide-resistant prostate cancer.
Compared to these compounds, KV-37 has shown a higher degree of synergistic interaction with enzalutamide, making it a more potent therapeutic agent for drug-resistant prostate cancer .
Properties
CAS No. |
1954693-22-1 |
|---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(E)-3-[4-(3-methylbut-2-enyl)-3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H25NO3/c1-17(2)8-12-20-13-9-19(11-15-23(26)27)16-21(20)24-22(25)14-10-18-6-4-3-5-7-18/h3-9,11,13,15-16H,10,12,14H2,1-2H3,(H,24,25)(H,26,27)/b15-11+ |
InChI Key |
SMYHHZFAWOLAAX-RVDMUPIBSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1)/C=C/C(=O)O)NC(=O)CCC2=CC=CC=C2)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1)C=CC(=O)O)NC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,5-dimethyl-3-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798720.png)
![4-[3-[(2-Anilino-4-oxo-5-thiazolylidene)methyl]-2,5-dimethyl-1-pyrrolyl]benzenesulfonamide](/img/structure/B10798754.png)
![6-[(2Z)-2-[(4-cyanophenyl)methylidene]hydrazinyl]-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798757.png)
![5-[[1-(4-Iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798764.png)
![4-[2,5-Dimethyl-3-[(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798772.png)


![2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide](/img/structure/B10798791.png)
![(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B10798795.png)

![Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate](/img/structure/B10798811.png)
![N-[3-[[4-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methoxy]phenyl]benzamide](/img/structure/B10798820.png)

![1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one](/img/structure/B10798822.png)
